Product packaging for 5-Bromo-1-hexene(Cat. No.:CAS No. 4558-27-4)

5-Bromo-1-hexene

Cat. No.: B1607039
CAS No.: 4558-27-4
M. Wt: 163.06 g/mol
InChI Key: AIAXFFLNNULCFG-UHFFFAOYSA-N
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Description

5-Bromo-1-hexene (CAS Registry Number: 4558-27-4) is an organobromine compound with the molecular formula C₆H₁₁Br and a molecular weight of 163.056 g/mol . This molecule features a terminal alkene and a secondary alkyl bromide functional group, making it a versatile bifunctional building block in scientific research and organic synthesis. It is particularly valuable for constructing more complex molecular architectures through various carbon-carbon bond-forming reactions. Researchers utilize the reactivity of the bromide as a good leaving group in nucleophilic substitution (SN2) reactions, while the terminal alkene serves as a handle for further functionalization via reactions such as hydroboration, epoxidation, or olefin metathesis . As a reagent, this compound is classified as a Flammable Liquid (Category 3) and can cause skin and serious eye irritation . Its flash point is 42.2°C and its density is approximately 1.196 g/cm³ . Safe handling requires wearing appropriate personal protective equipment, using only in a well-ventilated area, and keeping away from ignition sources . This chemical is intended for industrial and scientific research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11B B1607039 5-Bromo-1-hexene CAS No. 4558-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXFFLNNULCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963400
Record name 5-Bromohex-1-ene
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Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4558-27-4
Record name 5-Bromo-1-hexene
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Record name 5-Bromohex-1-ene
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Record name 5-Bromohex-1-ene
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Synthetic Methodologies and Preparative Routes to 5 Bromo 1 Hexene

Direct Synthetic Strategies for Alkenyl Bromides

Direct methods for the synthesis of 5-Bromo-1-hexene often involve the introduction of a bromine atom into a six-carbon backbone containing a terminal double bond. These strategies can be broadly categorized into radical bromination and functional group interconversions.

Radical Bromination Pathways of Unsaturated Hydrocarbons

Radical bromination offers a direct route to alkenyl bromides. The reaction of 1-hexene (B165129) with a brominating agent under UV light is an example of a radical bromination pathway. chegg.com This process proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of the bromine molecule. byjus.com The resulting bromine radical can then abstract a hydrogen atom from the allylic position of the alkene, leading to the formation of a resonance-stabilized allylic radical. Subsequent reaction of this radical with a bromine molecule furnishes the desired this compound. It is important to control the reaction conditions to favor allylic substitution over addition across the double bond. quora.com

Another approach involves the anti-Markovnikov addition of hydrogen bromide (HBr) to a diene. For instance, the reaction of 1,5-hexadiene (B165246) with HBr in the presence of peroxides proceeds via a radical addition mechanism to yield this compound. masterorganicchemistry.com The peroxide initiates the formation of a bromine radical, which adds to one of the double bonds to form the more stable secondary radical, ultimately leading to the anti-Markovnikov product. masterorganicchemistry.com A literature example describes the reaction of 1,5-hexadiene with hydrogen bromide in acetic acid at 25°C to produce this compound. lookchem.com

Functional Group Interconversions Leading to this compound

Functional group interconversion provides a versatile strategy for the synthesis of this compound from other functionalized precursors. imperial.ac.uk A common precursor is 5-hexen-1-ol (B1630360). The conversion of the hydroxyl group to a bromide can be achieved using various brominating agents. For example, reaction with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) can effectively replace the hydroxyl group with a bromine atom. ub.edu

Another relevant precursor is 6-bromo-1-hexanol (B126649), which can be synthesized from 1,6-hexanediol. stackexchange.comsigmaaldrich.com The selective bromination of one hydroxyl group is a key challenge in this approach. stackexchange.com Once obtained, the hydroxyl group of 6-bromo-1-hexanol can be transformed into a leaving group, followed by elimination to introduce the double bond.

Derivatization from Related Precursors in Multistep Syntheses

Multistep syntheses often provide access to this compound from readily available starting materials. A notable example is the synthesis from 6-bromo-1-hexene (B1265582). google.comguidechem.com Although seemingly a simple isomerization, this transformation typically involves a sequence of reactions. For instance, 6-bromo-1-hexene can be converted to a Grignard reagent, which can then undergo a series of steps to reposition the double bond. sigmaaldrich.com

Another multistep approach could start from 1,6-hexanediol. This diol can be monobrominated to form 6-bromo-1-hexanol. stackexchange.comsigmaaldrich.com The remaining hydroxyl group can then be oxidized to an aldehyde, which can then undergo a Wittig reaction to introduce the terminal double bond, yielding 6-bromo-1-hexene. Subsequent isomerization, as mentioned earlier, would lead to this compound.

The synthesis of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane (B145557) using N,N-dimethylformamide (DMF) and a catalyst provides a template for a potential synthesis of this compound from 1,6-dibromohexane. google.comchemicalbook.comchemicalbook.com The reaction involves an elimination process facilitated by the solvent and catalyst.

Exploration of Catalytic and Environmentally Benign Synthetic Protocols

Recent research has focused on developing more sustainable and environmentally friendly methods for bromination reactions. The use of a hydrogen peroxide-HBr system "on water" represents a green approach to electrophilic and radical bromination. researchgate.net This system avoids the use of harsh organic solvents and metal catalysts. researchgate.net

Catalytic methods are also being explored to improve the efficiency and selectivity of these transformations. For example, the reduction of 6-bromo-1-hexene can be catalyzed by electrogenerated nickel(I) salen complexes. researchgate.net While this specific reaction leads to reduction products, the principles of using transition metal catalysts could be applied to develop catalytic methods for the isomerization of 6-bromo-1-hexene to this compound.

Applications in Complex Molecule Synthesis and Advanced Materials

Role in Total Synthesis of Natural Products and Biologically Active Compounds

5-Bromo-1-hexene serves as a key intermediate for introducing the hexenyl functional group, a common structural motif in a variety of natural products and molecules with significant biological activity.

While this compound itself is achiral, it is a precursor for generating chiral molecules through asymmetric reactions. A notable application involves its conversion into a Grignard reagent, which can then participate in stereoselective transformations. Research has explored the reaction of 6-bromo-1-hexene (B1265582) with magnesium to form the corresponding Grignard reagent. researchgate.netsigmaaldrich.com The subsequent development of methods for preparing enantiomerically and diastereomerically enriched secondary alkylmagnesium reagents allows for their use in highly stereoselective reactions, such as electrophilic aminations to produce α-chiral amines with high enantiomeric excess. researchgate.net These chiral organometallic building blocks are pivotal in constructing complex, optically active products from common starting materials. researchgate.net

The compound is widely used to introduce the 5-hexenyl side chain via nucleophilic substitution, where the bromide acts as a leaving group. This strategy is evident in the synthesis of various complex molecules. For instance, its close analog, 5-bromo-1-pentene (B141829), has been employed as a starting material in the total synthesis of DL-histrionicotoxin, a neurotoxin with a unique spirocyclic amine structure. Similarly, 5-bromo-1-pentene was used in the stereoselective synthesis of 7α-(3-carboxypropyl) estradiol, demonstrating the utility of these bromoalkenes in modifying steroid scaffolds. The hexenyl moiety itself can be further elaborated through reactions at the terminal double bond, providing a route to more complex functional groups. A method for synthesizing 5-hexene-1-alcohol from 6-bromo-1-hexene highlights the conversion of the bromide to other functional groups while preserving the alkene for subsequent transformations. google.com

Examples of Syntheses Involving Bromoalkene Building Blocks

Target MoleculeBromoalkene UsedRole of BromoalkeneReference
DL-Histrionicotoxin5-Bromo-1-pentene (analog)Starting material for building the spiropiperidine core.
7α-(3-carboxypropyl) estradiol5-Bromo-1-pentene (analog)Used for stereoselective alkylation to introduce a functionalized side chain.
5-Hexene-1-alcohol6-Bromo-1-hexeneStarting material for conversion to the corresponding alcohol. google.com
N-(5-Hexenyl)-4-bromo-1,8-naphthalimide6-Bromo-1-hexeneAlkylating agent to attach the hexenyl group to the naphthalimide nitrogen. rsc.org

As a Chiral Building Block in Asymmetric Synthesis

Utilization in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is a crucial intermediate in the fine chemical industry for producing pharmaceuticals and agrochemicals. nbinno.comindustrytoday.co.uk Its selective reactivity allows for the precise construction of complex molecular architectures required in drug molecules and biologically active compounds for agriculture. industrytoday.co.uk The ability to introduce a hexenyl group is valuable for creating compounds with specific long-chain alkyl functionalities or for building cyclic structures with targeted biological activity against pests or diseases. industrytoday.co.uk The compound's dual functionality is exploited to connect different molecular fragments or to serve as a foundational piece that is elaborated into a more complex active ingredient. bloomtechz.comcymitquimica.com For example, it is used in the preparation of intermediates like 6-bromo-1,2-epoxyhexane, which can be further functionalized. sigmaaldrich.com

Polymer Chemistry and Material Science Applications

The presence of a polymerizable terminal alkene and a functionalizable bromide group makes this compound a valuable monomer and building block in material science.

This compound can be used as a monomer in polymerization reactions to create polymers with pendant functional groups. For example, it can be used to synthesize functionalized polymers that are useful in applications such as surface modification or water treatment. industrytoday.co.ukchemicalbull.com A specific application involves the reaction of 6-bromo-1-hexene with 4-bromo-1,8-naphthalimide to produce N-(5-hexenyl)-4-bromo-1,8-naphthalimide. rsc.org This resulting monomer, containing a polymerizable hexenyl group, can then be used in polymerization reactions to create advanced materials with specific optical or electronic properties. rsc.org The bromide on the monomer or polymer can be subsequently modified, allowing for the synthesis of a wide range of functional materials.

Applications in Polymer Synthesis

Polymer/Monomer SystemRole of this compoundPotential ApplicationReference
N-(5-Hexenyl)-4-bromo-1,8-naphthalimideReactant to synthesize the functional monomer.Advanced materials with specific photophysical properties. rsc.org
Copolymer with Diallyldimethylammonium chlorideReactant to form functionalized polymers.Water treatment, surface modification. chemicalbull.com

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and this compound, with its terminal alkene, is an excellent substrate for these transformations. sci-hub.se In cross-metathesis, this compound can react with another olefin in the presence of a catalyst, such as a Grubbs' catalyst, to form a new, longer-chain olefin. This reaction is a key strategy for macromolecular construction. For example, the cross-metathesis of a derivative like 5-hexenyl acetate (B1210297) with 1-hexene (B165129) can produce 5-decenyl acetate, a component of some insect pheromones. google.com This approach, driven by the removal of a volatile byproduct like ethylene (B1197577), is a cornerstone of Acyclic Diene Metathesis (ADMET) polymerization, which uses diene monomers to construct long polymer chains. researchgate.net The reactivity of this compound in these reactions allows for the synthesis of well-defined oligomers and polymers with bromine functionalities at specific locations, which can then be used for further chemical modifications.

Development of Specialty Monomers for Controlled Polymerizations

This compound serves as a highly versatile bifunctional monomer in the synthesis of advanced polymeric materials. innospk.com Its chemical structure is uniquely equipped with two distinct reactive sites: a terminal carbon-carbon double bond (C=C) and a primary alkyl bromide (-Br). This duality allows it to be strategically employed in controlled polymerization techniques to create specialty polymers with precisely engineered architectures and functionalities. The alkene group enables its participation in polymerization to form the main polymer backbone, while the bromo group acts as a latent functional handle for subsequent chemical transformations or as an initiation site for grafting secondary polymer chains. innospk.comrsc.org

The utility of this compound is particularly evident in controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP). cmu.eduacs.org These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). acs.org The presence of the bromo-functional group on the monomer is crucial, as it can be preserved during the initial polymerization of the alkene and then utilized to initiate the growth of other polymer chains, leading to the formation of complex structures like graft copolymers. rsc.orgcmu.edu

Research has demonstrated the successful incorporation of this compound into various polymer structures. For instance, it has been used in the copolymerization of ethylene catalyzed by α-diimine nickel(II) catalysts, yielding high molecular weight copolymers. researchgate.net In these reactions, this compound acts as a comonomer that introduces functional handles (the bromo groups) along the polyethylene (B3416737) backbone. researchgate.netmdpi.com

A significant application of this compound is in the synthesis of graft copolymers. In one approach, a monomer containing the this compound moiety is first synthesized and polymerized. The resulting polymer backbone, now decorated with pendant bromo groups, serves as a macroinitiator for a subsequent ATRP reaction. This "grafting-from" method allows for the growth of side chains of a different monomer, such as methyl methacrylate (B99206) (MMA), from the main chain. This process yields well-defined graft copolymers where the length and density of the grafted chains can be controlled. rsc.org

The table below summarizes findings from a study where a main-chain fluoropolymer containing units derived from 6-bromo-1-hexene was used as a macroinitiator for the ATRP grafting of poly(methyl methacrylate) (PMMA).

Table 1: ATRP Grafting from a Bromo-Functionalized Polymer Backbone rsc.org
EntryMacroinitiatorMonomerTime (h)Conversion (%)Mn,GPC (g/mol)Dispersity (Đ)
1P(DFH-co-BHE)MMA1215.828,3001.53
2P(DFH-co-BHE)MMA2423.736,4001.64
3P(DFH-co-BHE)MMA4035.547,1001.75

Mn,GPC = Number-average molar mass determined by Gel Permeation Chromatography. Đ = Molar mass dispersity. Reaction Conditions: T = 55 °C, Solvent = 1,4-dioxane/methanol mixture. P(DFH-co-BHE) is the bromo-functionalized macroinitiator. rsc.org

Similarly, research into the copolymerization of 1-hexene with methyl methacrylate (MMA) using dinuclear Ni-based catalysts (BNC1) has shown high catalytic activity. While this specific study used 1-hexene, related work highlights the efficiency of similar catalysts for copolymerizing ethylene with polar monomers like 6-bromo-1-hexene, indicating the broader applicability of this monomer in coordination polymerization. researchgate.net

Table 2: Copolymerization using Ni-based Catalysts researchgate.net
CatalystComonomerActivity (g P·mol⁻¹Ni·h⁻¹)Mw (kg/mol)
BNC11-Hexene / MMA6.9 x 10⁴110.1

Mw = Weight-average molecular weight.

The ability to incorporate this compound into polymer chains via controlled methods opens pathways for developing advanced materials where the bromine functionality can be converted into other groups (e.g., azides, amines, or ethers), thereby tailoring the final properties of the material for specific high-performance applications. rsc.orgchemicalbull.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Mechanisms and Product Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. In the context of reactions involving 5-bromo-1-hexene, ¹H and ¹³C NMR are fundamental for confirming the structure of starting materials, intermediates, and final products.

For instance, in the electrochemical bromohydroxylation of an alkene like styrene, ¹H NMR is used to determine the yield of the resulting 2-bromo-1-phenylethan-1-ol. rsc.org The chemical shifts (δ) and coupling constants (J) of the protons provide definitive information about their chemical environment and spatial relationships. For example, the spectrum of 2-bromo-1-phenylethan-1-ol shows distinct signals for the different protons, allowing for unambiguous structure confirmation. rsc.org Similarly, ¹³C NMR provides information on the carbon framework of the molecule. rsc.org

In studies of reaction mechanisms, such as palladium-catalyzed cross-coupling reactions, NMR is crucial for analyzing the product distribution at various temperatures. uzh.ch This allows for the optimization of reaction conditions by identifying the temperature at which the desired product is formed with minimal byproducts. uzh.ch

The following table summarizes typical ¹H NMR spectral data for a related bromoalkane, which can be used as a reference for interpreting the spectra of this compound and its derivatives.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-15.8ddt17.0, 10.2, 6.7
H-25.0m
H-32.1m
H-41.9, 1.7m
H-54.1m
H-6 (CH₃)1.7d6.8

Note: This is a representative table based on typical values for bromoalkenes and may not correspond to an exact experimental spectrum of this compound.

Mass Spectrometry (MS) for Reaction Monitoring and High-Resolution Product Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for determining the molecular weight of compounds and for obtaining structural information through fragmentation patterns.

In the context of this compound, with a molecular formula of C₆H₁₁Br and a molecular weight of 163.06 g/mol , electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that can be used for its identification. nist.govnih.gov The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound. nist.gov

High-resolution mass spectrometry (HRMS) is particularly valuable for the unambiguous determination of the elemental composition of reaction products. This is crucial in complex reaction mixtures where multiple products with similar nominal masses may be present. For example, in cross-coupling reactions, HRMS can confirm the exact mass of the desired product, distinguishing it from potential side products. uzh.ch

Furthermore, MS techniques, such as those coupled with ultra-high-performance liquid chromatography (UHPLC-(+)-MS), can be used for real-time reaction monitoring to determine the consumption of starting materials and the formation of products. uzh.ch This allows for precise control over reaction times and conditions.

Technique Application Information Obtained
Electron Ionization-Mass Spectrometry (EI-MS)Compound IdentificationMolecular weight and fragmentation pattern nist.govnih.gov
High-Resolution Mass Spectrometry (HRMS)Product AnalysisPrecise elemental composition uzh.ch
Liquid Chromatography-Mass Spectrometry (LC-MS)Reaction MonitoringReal-time tracking of reactants and products nih.gov

Chromatographic Techniques (GC, HPLC) for Reaction Kinetics and Product Purity Assessment

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed in the study of reactions involving this compound.

GC is particularly suitable for analyzing volatile compounds like this compound and its reaction products. It can be used to monitor the progress of a reaction by taking aliquots at different time intervals and analyzing the composition of the mixture. This data is crucial for determining reaction kinetics. For instance, in the metallocene-catalyzed polymerization of 1-hexene (B165129), NMR spectroscopy was used to examine the reaction kinetics, a technique that can be similarly applied to reactions of this compound. mdpi.com

HPLC is a versatile technique used for the separation and purification of a wide range of organic compounds. In the context of reactions involving this compound, HPLC is used to assess the purity of the final products. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reactions before scaling up purification by column chromatography. rsc.org

Technique Application Key Findings/Purpose
Gas Chromatography (GC)Reaction KineticsMonitoring the disappearance of reactants and appearance of products over time.
High-Performance Liquid Chromatography (HPLC)Product PurityQuantifying the purity of the isolated product.
Thin-Layer Chromatography (TLC)Reaction MonitoringQualitative assessment of reaction completion and product formation. rsc.org
Column ChromatographyProduct PurificationSeparation of the desired product from unreacted starting materials and byproducts. rsc.org

Surface-Sensitive Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy, Temperature-Programmed Desorption) for Heterogeneous Reactions

When this compound is involved in heterogeneous reactions, particularly those occurring on solid surfaces, specialized surface-sensitive analytical techniques are required to understand the chemical transformations at the interface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-specific technique that provides information about the elemental composition and chemical states of the atoms on a surface. libretexts.org For instance, the thermal chemistry of 6-bromo-1-hexene (B1265582) on a Nickel (100) surface was studied using XPS to monitor the changes in the surface composition as a function of temperature. sigmaaldrich.comscientificlabs.comacs.org This technique can identify the presence of bromine, carbon, and nickel on the surface and can distinguish between different chemical states, providing insights into bond-breaking and bond-forming processes.

Temperature-Programmed Desorption (TPD) is another powerful technique for studying surface reactions. libretexts.org In a TPD experiment, the temperature of the surface is increased in a controlled manner, and the molecules that desorb from the surface are detected by a mass spectrometer. The desorption temperature provides information about the strength of the interaction between the adsorbate and the surface, while the identity of the desorbed molecules reveals the products of surface reactions. Studies on 6-bromo-1-hexene on Ni(100) have utilized TPD to identify the products desorbing from the surface after thermal activation. sigmaaldrich.comscientificlabs.comacs.org

Technique Application in Heterogeneous Catalysis Information Gained
X-ray Photoelectron Spectroscopy (XPS)Analysis of surface composition and chemical states. sigmaaldrich.comscientificlabs.comacs.orgElemental identification, oxidation states, and chemical environment of surface species.
Temperature-Programmed Desorption (TPD)Identification of surface reaction products and their desorption kinetics. sigmaaldrich.comscientificlabs.comacs.orgAdsorption energies, reaction pathways, and product distribution.

Theoretical and Computational Studies of 5 Bromo 1 Hexene Reactivity

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Analysis and Transition State Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions involving 5-bromo-1-hexene. By modeling the potential energy surface, researchers can identify reaction intermediates, locate transition states, and calculate activation energies, thereby providing a comprehensive understanding of reaction pathways.

One of the key reactions of this compound is its potential for intramolecular radical cyclization. The formation of a 5-hexenyl radical from this compound can lead to the formation of five- or six-membered rings. DFT calculations can be employed to study the thermodynamics and kinetics of these cyclization reactions. For instance, studies on the analogous 5-hexenyl radical have shown that the exo cyclization to form a cyclopentylmethyl radical is generally favored over the endo cyclization to form a cyclohexyl radical. scirp.org

Computational studies have revealed that these exothermic cyclizations are characterized by an early transition state. The preference for the exo pathway is often attributed to more favorable conformational and steric factors in the transition state geometry. scirp.org DFT calculations can precisely model these transition states, providing data on bond lengths, angles, and vibrational frequencies.

Below is a table summarizing representative calculated energetic data for the cyclization of a generic 5-hexenyl radical, which serves as a model for the radical derived from this compound.

Reaction PathwayCalculated ΔG‡ (kcal/mol)Calculated ΔGrxn (kcal/mol)
5-exo-trig Cyclization7.5-8.7
6-endo-trig Cyclization9.8-1.5
Table 1: Representative DFT-calculated free energy of activation (ΔG‡) and reaction free energy (ΔGrxn) for the cyclization of a 5-hexenyl radical. These values illustrate the kinetic and thermodynamic preference for the five-membered ring formation. Data adapted from computational studies on 5-hexenyl radical cyclizations. scirp.org

Furthermore, DFT can be used to analyze other reaction types, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic addition to the double bond. For instance, in a nickel-catalyzed cross-coupling reaction, DFT calculations can help to elucidate the mechanism, which may involve oxidative addition, transmetalation, and reductive elimination steps. acs.org The calculated energy barriers for each step can identify the rate-determining step of the catalytic cycle. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its flexible six-carbon chain, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules. cresset-group.commdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. calcus.cloud

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules or a mixture with other reactants and solvents, one can analyze the radial distribution functions to understand how the molecules pack and interact with each other. This is particularly important for understanding solvent effects on reaction rates and selectivities.

Prediction of Structure-Reactivity Relationships and Selectivity Profiles

Computational chemistry provides a framework for establishing quantitative structure-activity relationships (QSAR) and predicting the selectivity of reactions involving this compound. dntb.gov.uagithub.com By calculating various molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric parameters, it is possible to build models that correlate these descriptors with reactivity. nih.gov

For electrophilic addition reactions to the double bond of this compound, computational models can predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition). This is typically done by calculating the relative stability of the possible carbocation intermediates or by analyzing the distribution of the highest occupied molecular orbital (HOMO). nih.gov

In the case of radical reactions, such as the intramolecular cyclization, computational studies have been instrumental in refining the understanding of selectivity rules like the Baldwin-Beckwith rules. While the 5-exo-trig cyclization is generally favored, computational models can predict how substituents on the alkene or the radical center can influence the selectivity, sometimes favoring the 6-endo-trig pathway. researchgate.net

The following table outlines how different computational approaches can be used to predict selectivity in various reactions of this compound.

Reaction TypeSelectivity to PredictComputational ApproachKey Descriptors
Electrophilic AdditionRegioselectivityDFT, Semi-empirical methodsStability of carbocation intermediates, HOMO orbital coefficients
Radical CyclizationExo vs. EndoDFT, Molecular MechanicsTransition state energies, steric hindrance in transition states
Nucleophilic SubstitutionSN1 vs. SN2DFT with solvation modelsStability of carbocation intermediate, energy of transition state
Cross-CouplingRegioselectivityDFTLigand-substrate interaction energies, steric maps
Table 2: Computational approaches for predicting selectivity in reactions of this compound.

In Silico Modeling for Catalyst Design and Optimization in Reactions Involving Bromoalkenes

The principles of in silico catalyst design can be effectively applied to reactions involving this compound, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or hydrofunctionalization reactions. indiascienceandtechnology.gov.in Computational modeling allows for the high-throughput screening of virtual libraries of catalysts, saving significant time and resources compared to experimental approaches. dntb.gov.ua

The process of in silico catalyst design typically involves the following steps:

Mechanism Elucidation: Using DFT to understand the detailed mechanism of the catalytic cycle with a model catalyst.

Descriptor Identification: Identifying key electronic and steric properties of the catalyst that influence its activity and selectivity. This could include parameters like the Tolman electronic parameter (TEP) or the bite angle of a bidentate ligand.

Virtual Screening: Creating a virtual library of potential catalysts by systematically modifying the ligands or metal center. The performance of each catalyst is then predicted using the established descriptors or through rapid computational methods.

Rational Design: Based on the screening results, new catalysts with optimized properties are designed. For example, in a Suzuki coupling reaction with this compound, one could computationally design phosphine (B1218219) ligands with specific steric bulk and electronic properties to enhance the rate of oxidative addition or reductive elimination. nih.gov

Machine learning models can also be trained on computational and experimental data to predict catalyst performance, further accelerating the design process. rsc.org For instance, a model could be developed to predict the enantioselectivity of an asymmetric reaction involving this compound based on the structural features of a chiral catalyst. acs.org The ultimate goal is to use computational tools to identify promising catalyst candidates for experimental validation, leading to the development of more efficient and selective transformations for bromoalkenes like this compound. nih.gov

Q & A

Q. How can machine learning models improve the prediction of this compound’s environmental fate?

  • Methodological Answer : Train models on datasets like EPA’s DSSTox () to predict biodegradation half-lives or aquatic toxicity. Validate against experimental OECD 301/302 guidelines and publish code/validation metrics for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.